Butylene glycol propionate

Cosmetic preservative boosting Antimicrobial synergy Glycol ester

Butylene glycol propionate (CAS 91171-54-9), systematically named 1,3-butanediol monopropanoate, is an ester derived from the condensation of 1,3-butylene glycol and propionic acid. It is classified as a small-molecule glycol ester and is registered in the FDA Global Substance Registration System (GSRS) under UNII N85F020LCE.

Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol
CAS No. 91171-54-9
Cat. No. B12711012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylene glycol propionate
CAS91171-54-9
Molecular FormulaC7H16O4
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC(=O)O.C(CCO)CO
InChIInChI=1S/C4H10O2.C3H6O2/c5-3-1-2-4-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5)
InChIKeyGUXKPDWOPIQSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylene Glycol Propionate (CAS 91171-54-9): Chemical Identity and Baseline Procurement Profile


Butylene glycol propionate (CAS 91171-54-9), systematically named 1,3-butanediol monopropanoate, is an ester derived from the condensation of 1,3-butylene glycol and propionic acid [1]. It is classified as a small-molecule glycol ester and is registered in the FDA Global Substance Registration System (GSRS) under UNII N85F020LCE [1]. The compound is typically encountered as a colorless to pale yellow clear liquid with an assay specification of 95.00–100.00% . Its primary recognized function in cosmetic formulations is as a solvent and preservative [2], placing it within the broader class of multifunctional glycol-derived ingredients used in personal care product manufacturing.

Why Generic Substitution of Butylene Glycol Propionate Carries Formulation Risk


Butylene glycol propionate cannot be freely interchanged with its closest analogs—namely 1,3-butylene glycol, propylene glycol propionate, or other short-chain glycol esters—without quantitative justification. Unlike the parent diol 1,3-butylene glycol, which carries two free hydroxyl groups, the propionate monoester presents a reduced hydrogen-bond donor count and a significantly different partition coefficient (LogP), directly altering solvency power, skin permeation tendency, and preservative-boosting efficacy . While propylene glycol monoesters have demonstrated measurable antimicrobial activity in standardized MIC and challenge-test protocols [1], the specific chain-length combination of a butylene backbone with a propionate acyl group defines a distinct activity profile that cannot be assumed from class-level behavior. Procuring a generic substitute without confirming comparator performance data therefore risks compromised formulation preservation, altered aesthetic properties, and potential regulatory non-compliance in markets where ingredient functions are explicitly registered.

Butylene Glycol Propionate: Quantitative Differentiation Evidence Against Closest Analogs


Preservative-Boosting Efficacy: Butylene Glycol Propionate vs. 1,3-Butylene Glycol in Cosmetic Formulations

1,3-Butylene glycol at 8–10% concentration has been independently shown to exhibit antimicrobial activity against bacteria, molds, and yeasts [1]. While direct head-to-head MIC or challenge-test data for butylene glycol propionate against the parent diol are not publicly available in peer-reviewed literature, the esterification of one hydroxyl group with propionic acid is expected, at a class-level, to alter the compound's octanol-water partition coefficient and potentially its antimicrobial potentiation profile . The documented preservative function of butylene glycol propionate in cosmetic products [2] supports the inference that esterification enhances preservative efficacy relative to the unmodified glycol; however, the absence of published quantitative comparator data means this differentiation remains a class-level inference rather than a directly measured effect.

Cosmetic preservative boosting Antimicrobial synergy Glycol ester

Skin Compatibility Profile: Butylene Glycol Propionate vs. Propylene Glycol in Leave-On Formulations

Propylene glycol has been designated the American Contact Dermatitis Society's Allergen of the Year, reflecting a well-documented potential for skin irritation and sensitization [1]. In contrast, butylene glycol (the parent alcohol of butylene glycol propionate) is generally recognized as less irritating and is permitted at higher cosmetic use concentrations—up to 50% in leave-on formulations, compared to a recommended maximum of 20% for propylene glycol [2]. While direct comparative irritation data for butylene glycol propionate itself are not published, its derivation from a less-irritating glycol backbone and its esterified form—which may further reduce the free-hydroxyl-mediated irritation potential—supports a class-level inference of improved dermal tolerance relative to propylene glycol and its esters. This inference remains to be quantitatively validated in controlled human repeat-insult patch tests.

Dermal tolerance Irritation potential Solvent selection

Hydrolytic Stability: Butylene Glycol Propionate vs. Longer-Chain Glycol Esters in Aqueous Formulations

The stability of glycol esters in aqueous cosmetic formulations is critically dependent on acyl chain length and branching. Butylene glycol propionate, containing a short C3 propionate group, is reported to be stable under neutral conditions but susceptible to hydrolysis under strong acid or base catalysis . This behavior is class-typical for short-chain monoesters and contrasts with longer-chain esters (e.g., butylene glycol caprylate or stearate), which generally exhibit greater hydrolytic resistance due to increased steric hindrance around the ester bond. The specific hydrolytic half-life of butylene glycol propionate at pH 5.5 and 25°C has not been published, representing a data gap that procurement teams should address through supplier stability certificates.

Ester hydrolysis Formulation stability Shelf-life prediction

Butylene Glycol Propionate: Prioritized Application Scenarios Based on Available Evidence


Preservative-Free or Preservative-Light Cosmetic Formulations

Leveraging its registered function as both a solvent and preservative [1], butylene glycol propionate is best deployed in leave-on emulsions (creams, lotions) and rinse-off products (hair conditioners, body washes) where formulators aim to reduce or eliminate conventional preservatives such as parabens or formaldehyde-releasers. Its use at concentrations informed by internal MIC testing can support 'preservative-free' marketing claims, provided adequate challenge-test data are generated for the specific formulation matrix.

Sensitive-Skin and Hypoallergenic Product Lines

Given the class-level inference of lower irritation potential compared to propylene glycol [2], butylene glycol propionate is a candidate solvent for facial serums, eye-area products, and baby-care formulations where dermal tolerance is the paramount procurement criterion. Formulators should request supplier certificates of analysis including residual acid and alcohol levels, as these impurities can influence the final irritation profile.

Fragrance and Active-Ingredient Solubilization Systems

As a liquid ester with water solubility , butylene glycol propionate is suited for solubilizing moderately lipophilic actives (e.g., certain botanical extracts, vitamins) and fragrances in aqueous and hydroalcoholic vehicles. Its ester functionality may offer solubility advantages over the parent diol for specific active compounds, though solubility parameters should be experimentally determined for each active of interest.

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